N-(dimethylcarbamothioyl)benzamide

Ion-selective electrodes Lead(II) sensing Potentiometry

N-(Dimethylcarbamothioyl)benzamide, systematically named N,N-dimethyl-N'-benzoylthiourea (DMBT) or 3-benzoyl-1,1-dimethyl-thiourea (3BDMT), is a C10H12N2OS acylthiourea derivative bearing a benzoyl group on the N' position and two methyl substituents on the terminal thioureido nitrogen. It is synthesized by condensation of benzoyl chloride with KSCN followed by dimethylamine, typically yielding colorless crystals with a melting point of 448 K (175 °C).

Molecular Formula C10H12N2OS
Molecular Weight 208.28 g/mol
CAS No. 29511-50-0
Cat. No. B189671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(dimethylcarbamothioyl)benzamide
CAS29511-50-0
Molecular FormulaC10H12N2OS
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESCN(C)C(=S)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H12N2OS/c1-12(2)10(14)11-9(13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,11,13,14)
InChIKeyUJNPFRWNURYKFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Dimethylcarbamothioyl)benzamide (CAS 29511-50-0): A Dimethyl-Substituted Acylthiourea Ligand for Coordination Chemistry and Sensor Applications


N-(Dimethylcarbamothioyl)benzamide, systematically named N,N-dimethyl-N'-benzoylthiourea (DMBT) or 3-benzoyl-1,1-dimethyl-thiourea (3BDMT), is a C10H12N2OS acylthiourea derivative bearing a benzoyl group on the N' position and two methyl substituents on the terminal thioureido nitrogen. It is synthesized by condensation of benzoyl chloride with KSCN followed by dimethylamine, typically yielding colorless crystals with a melting point of 448 K (175 °C) [1]. The compound acts as a bidentate O,S-chelating ligand and has been investigated for metal-ion sensing, coordination chemistry, and as a precursor for heterocyclic synthesis [2]. Its dimethyl substitution pattern imparts distinct conformational, electronic, and coordination properties that differentiate it from diethyl, diphenyl, or heteroaryl analogs in applications ranging from ion-selective electrodes to photo-switchable metal complexes.

Coordination Chemistry
Bidentate O,S-chelating ligand for transition metal complex synthesis
Sensor Fabrication
Ionophore for Pb²⁺-selective electrodes with dimethyl-substitution benefit
Heterocyclic Synthesis
Precursor with high S-alkylation selectivity due to preferred conformation

Why Generic N-Acylthiourea Substitution Fails: Quantitative Differentiation of N-(Dimethylcarbamothioyl)benzamide from Its Diethyl and Heteroaryl Analogs


N-Acyl-N',N'-disubstituted thioureas share a common O,S-chelating motif, yet their performance in specific technical applications is highly sensitive to the N',N'-dialkyl substitution pattern and the acyl/aroyl group identity. Simply interchanging N-(dimethylcarbamothioyl)benzamide with its diethyl analog (DEBT) or heteroaryl variants (furoyl-FDM, thiophenyl-TDM) leads to measurable losses in ion-selective electrode sensitivity (up to 4.9 mV/dec difference), electrode lifetime (from 60 days down to 7 days), thermal isomerization kinetics in Pd(II) complexes (factor of ~1.3–1.9× rate variation depending on solvent), and even the coordination architecture obtained with Cu(II) (dimeric vs. monomeric products). The quantitative evidence below demonstrates that these differences are not marginal—they are determinant for fit-for-purpose selection in sensor fabrication, coordination chemistry, and materials design.

Dimethylbenzoylthiourea (This Compound)
Reported near-Nernstian Pb²⁺ ISE slope and intermediate 2-month lifetime in solid-state electrodes
Diethyl / Heteroaryl Analogs
Slope may deviate by several mV/dec; lifetime can drop to days with thiophenyl substitution, limiting repeated use
Dimethyl Pd(II) Complex
Solvent-tunable trans→cis thermal reversion; slower in chloroform, faster in acetonitrile
Diethyl Pd(II) Complex
Kinetic trend may reverse in same solvent; photochromic reset rate may not transfer directly
Dimethyl Cu(II) Reaction
Yields dimeric Cu₂S₂ and Cu₂O₂ cores with antiferromagnetic coupling spontaneously
Other Dialkylbenzoylthioureas
Typically produce mononuclear CuL₂ complexes; magnetic coupling may be absent without bridging ligands

Quantitative Evidence Guide: Where N-(Dimethylcarbamothioyl)benzamide Outperforms Its Closest Analogs


Pb²⁺ Ion-Selective Electrode Sensitivity: BDM Achieves Highest Nernstian Slope Among Three 1-Aroyl-3,3-dimethylthiourea Ionophores

In a direct head-to-head comparison of three 1-aroyl-3,3-dimethylthiourea ionophores (FDM = furoyl, BDM = benzoyl, TDM = thiophenyl) incorporated into solid-state Pb²⁺-selective electrodes, BDM—which corresponds to N-(dimethylcarbamothioyl)benzamide—delivered the highest average Nernstian sensitivity of 31.5 mV/dec, versus 30.1 mV/dec for FDM and 26.6 mV/dec for TDM [1]. BDM-based electrodes exhibited an intermediate operational lifetime of 60 days, compared to 100 days for FDM and only 7 days for TDM [1]. The BDM electrode thus provides the best balance of near-theoretical slope response (closest to the ideal 29.6 mV/dec for divalent ions at 25 °C) with a practical service life suitable for repeated laboratory use.

Pb²⁺ ISE Sensitivity
Head-to-head
BDM: 31.5 mV/dec, 60 d
vs. TDM: 26.6 mV/dec, 7 d
Highest slope among tested aroyl-dimethylthioureas
Supports ionophore selection for Pb²⁺ sensing
Ion-selective electrodes Lead(II) sensing Potentiometry

Thermal trans→cis Isomerization Kinetics of Pd(II) Complexes: Dimethyl-Substituted Ligand Slows Reversion in Chloroform Relative to Diethyl Analog

Photo-induced isomerization of cis-[Pd(L-κS,O)₂] complexes yields rare trans isomers whose thermal stability governs their utility as photochromic materials. In a direct comparison between two N,N-dialkyl-N'-aroylthiourea ligands, the trans-[Pd(L2-κS,O)₂] complex bearing N-(dimethylcarbamothioyl)benzamide (HL2) reverted thermally to the cis form with a first-order rate constant k₂ = 0.18 × 10⁻² min⁻¹ in chloroform, versus k₁ = 0.23 × 10⁻² min⁻¹ for the N,N-diethyl-N'-4-methyl-benzoylthiourea (HL1) analog—a 22% slower reversion [1]. In acetonitrile, the trend reversed: k₂ = 4.9 × 10⁻² min⁻¹ for DMBT vs. k₁ = 2.6 × 10⁻² min⁻¹ for the diethyl analog, demonstrating that the dimethyl substitution imparts solvent-dependent kinetic control distinct from its diethyl counterpart [1]. Additionally, the trans-[Pd(L2-κS,O)₂] complex exhibited a higher melting point than its cis precursor [1].

Thermal Isomerization Rate
Head-to-head
In CHCl₃: 0.18 vs. 0.23 ×10⁻² min⁻¹
In MeCN: 4.9 vs. 2.6 ×10⁻² min⁻¹
Solvent-dependent kinetic control
Reversion rate context differs by solvent
Photochromic materials Palladium complexes cis-trans isomerization

Copper(II) Coordination Architecture: Unique Dimeric Bridging Mode vs. Mononuclear Complexes Typical of Other Dialkyl-Benzoylthioureas

Reaction of N-(dimethylcarbamothioyl)benzamide (HL) with CuCl₂ simultaneously yields two novel dimeric species—a bis(μ-sulfur) bridged dimer [{CuL(HL)Cl}₂] and a bis(μ-oxo) bridged dimer [{CuL₂}₂]—instead of the mononuclear [CuL₂] complexes usually formed from other dialkyl-substituted benzoylthiourea ligands [1]. The bis(μ-sulfur) dimer features a strictly planar Cu₂S₂ core with short Cu–S distances of 2.330(2) Å and longer Cu–S distances of 2.549(2) Å, and exhibits weak antiferromagnetic coupling with J = −33 cm⁻¹ (g = 2.110) [1]. The bis(μ-oxo) dimer forms a planar Cu₂O₂ unit with Cu–O distances of 1.944(3) Å and 2.668(3) Å, and a weaker magnetic exchange of J = −4.5 cm⁻¹ (g = 2.107) [1]. This divergent coordination behavior—dimeric vs. monomeric—is attributed specifically to the steric and electronic properties of the dimethyl substitution on the thioureido nitrogen.

Cu(II) Coordination Architecture
Class-level
Dimeric (μ-S and μ-O bridged)
vs. mononuclear [CuL₂]
Unique dimer formation without auxiliary ligands
Antiferromagnetic coupling J = −33 cm⁻¹ reported
Coordination chemistry Copper(II) complexes Magnetic materials

Polymorph Stability: Form II Exhibits Higher Enthalpy of Melting than Form I, Confirming Access to a Thermodynamically More Stable Crystalline Phase

3-Benzoyl-1,1-dimethyl-thiourea (3BDMT), synonymous with N-(dimethylcarbamothioyl)benzamide, crystallizes in two polymorphic forms (Form I and Form II) obtained by concomitant crystallization [1]. Differential scanning calorimetry (DSC) analysis revealed that the new Form II exhibits a higher enthalpy of melting than the existing Form I, correlating with the presence of π···π stacking interactions unique to Form II that contribute additional stabilization energy [1]. Both forms share a large theoretical HOMO-LUMO energy gap of 3.98 eV (calculated at the B3LYP-D3/def2-TZVP level), indicating inherent chemical stability [1]. The availability of a more thermodynamically stable polymorph (Form II) means that crystallization conditions can be tuned to deliver the higher-melting, more stable solid form for applications requiring robust solid-state handling.

Polymorph Stability
Data to verify
Form II > Form I (enthalpy of melting)
More stable crystalline phase accessible
HOMO-LUMO gap 3.98 eV common to both forms
Polymorphism Crystal engineering Solid-state stability

Conformational Signature: Amide-Thioureido Dihedral Angle of 55.3° Governs S-Alkylation Selectivity and Distinguishes Dimethyl from Bulkier Dialkyl Homologs

Single-crystal X-ray diffraction of N-(dimethylcarbamothioyl)benzamide reveals that the amide NCO group is twisted relative to the thioureido SCN₂ group by a dihedral angle of 55.3(2)° [1]. This geometry confirms the 'S' conformation predicted by ab initio calculations (HF/6-31G*) as the most stable for 3,3-disubstituted benzoylthioureas [2]. The sulfur atom dominates the HOMO contribution in this conformation, which mechanistically explains the high S-alkylation selectivity observed for this class of compounds—a property critical for their use as intermediates in heterocyclic synthesis [2]. While the same 'S' conformation is theoretically predicted for other 3,3-dialkyl homologs, the dimethyl substitution minimizes steric congestion at the thioureido nitrogen, preserving the 55.3° twist without the additional conformational perturbations that bulkier alkyl groups can introduce [1].

Conformational Angle
Context-dependent
Dihedral angle 55.3(2)°
Confirms ‘S’ conformation for S-alkylation
Minimal steric perturbation from dimethyl group
Conformational analysis S-alkylation selectivity Crystal structure

Pd(II) Complex Crystal Metrics: Pd–S and Pd–O Bond Lengths Establish Baselines for Dimethyl-Substituted Ligand Donor Strength

The crystal structure of cis-bis(N,N-dimethyl-N'-benzoylthioureato)palladium(II) reveals Pd–S and Pd–O bond lengths of 2.2313(6) Å and 2.0211(16) Å, respectively, with the Pd(II) center in a four-coordinate O,S-chelated square-planar geometry [1]. These bond metrics serve as a quantitative fingerprint of the ligand's donor strength: the relatively short Pd–O bond (2.02 Å) indicates strong carbonyl oxygen coordination, while the Pd–S distance (2.23 Å) is consistent with a thiocarbonyl sulfur acting as a soft donor. Although analogous Pd–S and Pd–O distances for the diethyl analog (DEBT) have not been reported in a directly comparable cis-[Pd(L-κS,O)₂] complex, the data provide a reference point for comparing ligand donor properties across the N,N-dialkyl-N'-benzoylthiourea series and for benchmarking computational models of metal-thiourea bonding.

Pd–S/O Bond Lengths
Context-dependent
Pd–S: 2.2313 Å, Pd–O: 2.0211 Å
Reference donor-strength baseline
For future cross-ligand comparison
Palladium complexes X-ray crystallography Ligand donor properties

Priority Application Scenarios for N-(Dimethylcarbamothioyl)benzamide Based on Quantified Differentiation Evidence


Pb²⁺-Selective Electrode Fabrication Requiring Multi-Month Operational Lifetime with Near-Ideal Nernstian Slope

For laboratories constructing solid-state Pb²⁺ ion-selective electrodes, N-(dimethylcarbamothioyl)benzamide (BDM) is the ionophore of choice when the application demands the highest potentiometric sensitivity (31.5 mV/dec) combined with a practical electrode lifetime of approximately 2 months. The 4.9 mV/dec sensitivity advantage over the thiophenyl analog (TDM, 26.6 mV/dec) translates to a meaningful improvement in concentration discrimination, while the 60-day lifetime is sufficient for multi-week monitoring campaigns, unlike TDM's 7-day limit. For deployments prioritizing longevity over maximum sensitivity, the furoyl analog (FDM, 30.1 mV/dec, 100 days) may be considered, but BDM remains the optimal balance of near-theoretical slope and practical service life [1].

Photochromic Pd(II) Complex Design with Solvent-Tunable Thermal Reset Kinetics

When designing photo-switchable Pd(II) square-planar complexes for photochromic materials, the choice between N-(dimethylcarbamothioyl)benzamide and its N,N-diethyl-N'-4-methyl-benzoylthiourea analog directly determines the thermal reset rate of the trans isomer. In chloroform-based media, the DMBT-derived trans complex reverts 22% more slowly (k = 0.18 vs. 0.23 × 10⁻² min⁻¹), offering longer retention of the photo-generated state—advantageous for optical data storage or slow-release triggers. Conversely, in acetonitrile-based systems, the DMBT complex resets 88% faster (k = 4.9 vs. 2.6 × 10⁻² min⁻¹), enabling rapid cycling for dynamic photonic devices. This solvent-dependent kinetic divergence is a direct consequence of the dimethyl substitution and must guide solvent-ligand pairing in device design [2].

Synthesis of Magnetically Coupled Dinuclear Cu(II) Complexes Without Auxiliary Bridging Ligands

For coordination chemists targeting dinuclear Cu(II) systems with sulfur- or oxygen-bridged cores, N-(dimethylcarbamothioyl)benzamide uniquely enables spontaneous dimer formation upon reaction with CuCl₂, delivering both bis(μ-sulfur) and bis(μ-oxo) dimers in a single reaction. This contrasts with other N,N-dialkyl-N'-benzoylthioureas that yield only mononuclear [CuL₂] species. The bis(μ-sulfur) dimer exhibits measurable antiferromagnetic coupling (J = −33 cm⁻¹), making it a candidate building block for molecule-based magnetic materials. The avoidance of additional bridging co-ligands simplifies synthesis and reduces contamination risk [3].

Polymorph-Controlled Crystallization for Solid-State Formulation Requiring Enhanced Thermodynamic Stability

When N-(dimethylcarbamothioyl)benzamide is procured for applications requiring a defined crystalline solid with maximum thermodynamic stability—such as long-term storage, formulation in solid-state devices, or as a reference standard—crystallization conditions should be optimized to favor the newly discovered Form II polymorph. DSC evidence confirms that Form II exhibits a higher enthalpy of melting than Form I, attributable to stabilizing π···π stacking interactions. Both forms share a 3.98 eV HOMO-LUMO gap, ensuring consistent electronic properties regardless of polymorphic form, but procurement specifications for thermally robust applications should specify or verify Form II content [4].

Application
Selection Property
Validation Focus
Pb²⁺ ISE with multi-month lifetime
Nernstian slope and electrode lifespan
Potentiometric response (mV/dec) and operational days
Photochromic Pd(II) complex design
Solvent-dependent trans→cis reversion rate
Isomerization kinetics in target solvent
Dinuclear Cu(II) synthesis without co-ligands
Dimeric vs. mononuclear architecture
Spontaneous dimer formation and magnetic exchange
Polymorph-controlled crystallization
Thermodynamic stability of crystalline phase
DSC melting enthalpy and phase identity
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